

Veratramine: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: Veratramine

Cat. No.: B1683811

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility of **Veratramine**, a steroidal alkaloid with significant pharmacological interest. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related scientific fields. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Physicochemical Properties

Veratramine is a naturally occurring steroidal alkaloid found in plants of the *Veratrum* genus. Its complex chemical structure dictates its physicochemical characteristics, which are crucial for its behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₉ NO ₂	[1] [2]
Molecular Weight	409.6 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	206 - 210.5 °C	[3]
pKa (Strongest Basic)	~9.91 (Predicted)	N/A
LogP	~4.4 - 4.6 (Predicted)	N/A

Solubility Profile

The solubility of **Veratramine** is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the design of appropriate delivery systems.

Veratramine is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.

Solvent	Quantitative Solubility	Qualitative Solubility	Source
Water	Sparingly soluble	Slightly soluble	
Ethanol	~5 mg/mL	Soluble	
Dimethyl Sulfoxide (DMSO)	~10 mg/mL - 63 mg/mL (in fresh DMSO)	Soluble	
DMSO:PBS (1:2, pH 7.2)	~0.3 mg/mL	N/A	
Methanol	N/A	Soluble	
Benzene	N/A	Soluble	
Chloroform	N/A	Soluble	
Dilute Acid	N/A	Soluble	
Dilute Alkali	N/A	Insoluble	

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the physicochemical and solubility properties of a compound like **Veratramine**.

Determination of Physicochemical Properties

Purity Determination by High-Performance Liquid Chromatography (HPLC):

A common method for assessing the purity of **Veratramine** involves reverse-phase HPLC.

- **Instrumentation:** A standard HPLC system equipped with a C18 column, a UV detector, and a data acquisition system.
- **Mobile Phase:** A gradient or isocratic mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape).

- Detection: UV detection at a wavelength where **Veratramine** exhibits significant absorbance.
- Procedure: A standard solution of **Veratramine** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by dividing the peak area of **Veratramine** by the total peak area of all components in the chromatogram.

Solubility Determination

Shake-Flask Method:

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

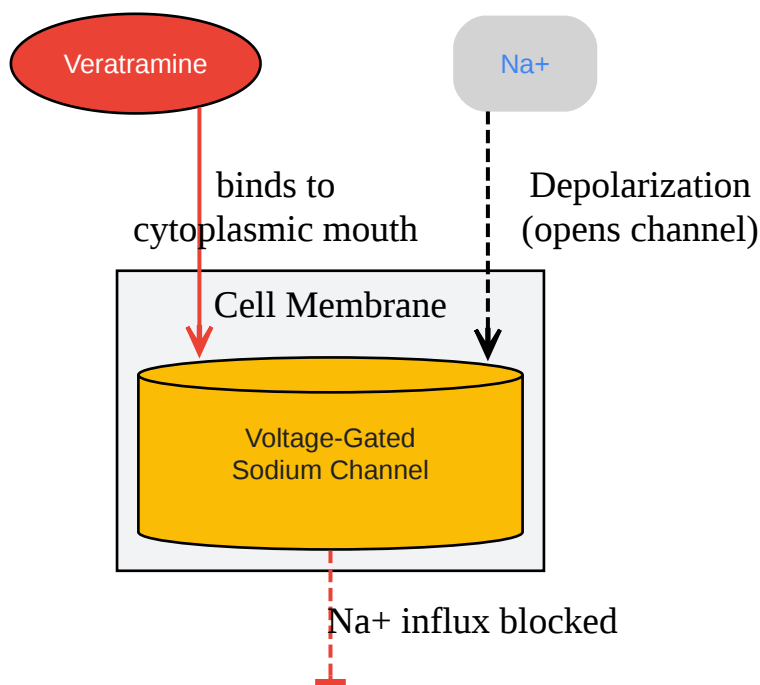
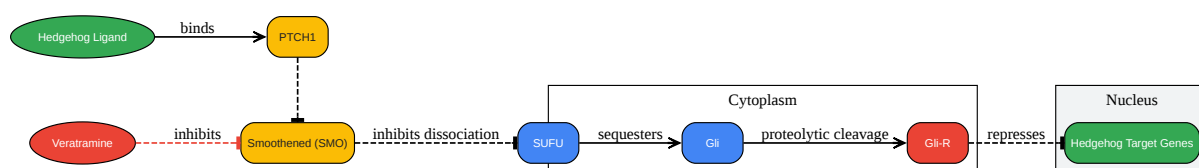
- Materials: Analytical balance, vials with screw caps, constant temperature shaker or incubator, centrifuge, and an analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometry).
- Procedure:
 - An excess amount of **Veratramine** is added to a known volume of the solvent of interest in a vial.
 - The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
 - After equilibration, the samples are allowed to stand, or are centrifuged to separate the undissolved solid from the supernatant.
 - A sample of the clear supernatant is carefully removed and diluted as necessary.
 - The concentration of **Veratramine** in the diluted supernatant is quantified using a validated analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

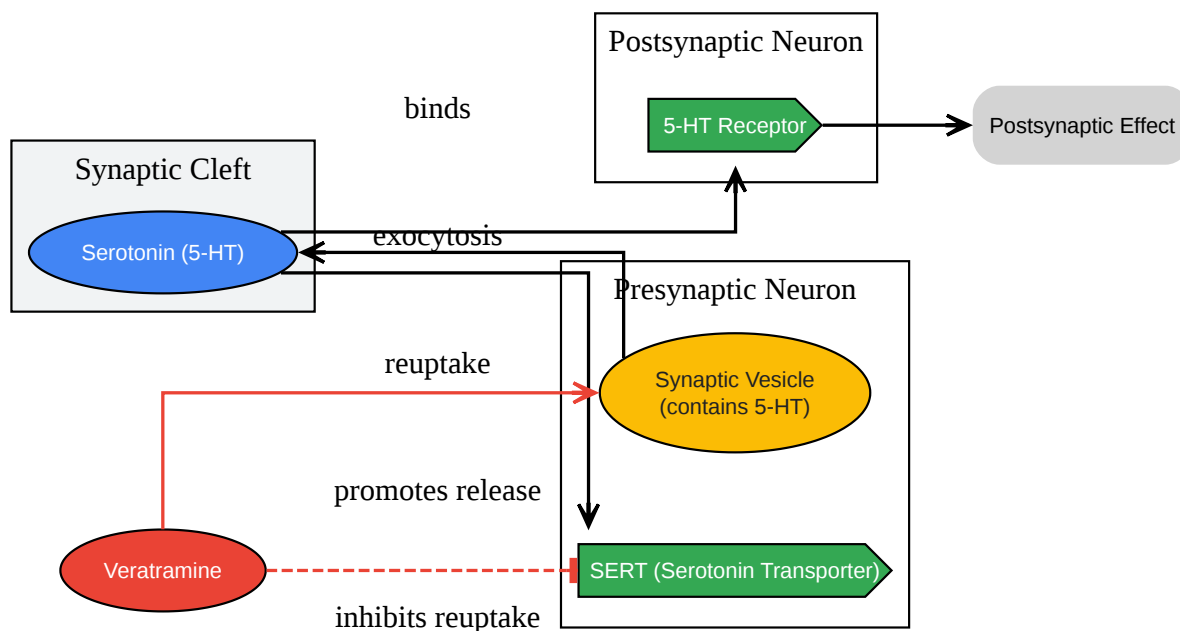
Signaling Pathways and Mechanisms of Action

Veratramine exerts its biological effects through modulation of several key signaling pathways.

Hedgehog Signaling Pathway Inhibition

Veratramine is a known antagonist of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is often aberrantly activated in various cancers. **Veratramine**'s inhibitory action is primarily mediated through its interaction with the transmembrane protein Smoothed (SMO). By binding to SMO, **Veratramine** prevents the downstream activation of the Gli family of transcription factors, leading to the suppression of Hh target gene expression.





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